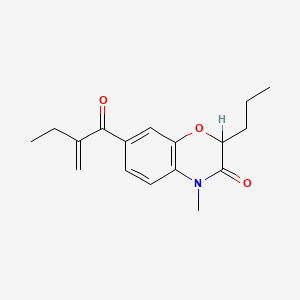

4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one

Description

4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one is a benzoxazinone derivative characterized by a 1,4-benzoxazine core substituted with a methyl group at position 4, a propyl group at position 2, and a 2-methylene-1-oxobutyl moiety at position 6. Benzoxazinones are heterocyclic compounds with a fused benzene and oxazine ring, often associated with biological activities such as herbicidal, antifungal, or pharmaceutical properties . The compound’s structural complexity arises from its substituents, which influence its physicochemical properties, including solubility, acidity, and reactivity.

Properties

CAS No. |

135420-30-3 |

|---|---|

Molecular Formula |

C17H21NO3 |

Molecular Weight |

287.35 g/mol |

IUPAC Name |

4-methyl-7-(2-methylidenebutanoyl)-2-propyl-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C17H21NO3/c1-5-7-14-17(20)18(4)13-9-8-12(10-15(13)21-14)16(19)11(3)6-2/h8-10,14H,3,5-7H2,1-2,4H3 |

InChI Key |

PECSGVMVWHPLFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C(=C)CC)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzoxazinone Core

The benzoxazinone scaffold is typically synthesized by cyclization reactions involving o-aminophenol derivatives and appropriate acylating agents. A common approach is:

- Step 1: Reaction of o-aminophenol with an acyl chloride (e.g., chloroacetyl chloride) in the presence of a solvent such as butanone and a base like aqueous sodium bicarbonate to form the benzoxazinone intermediate.

- Step 2: Purification of the intermediate by recrystallization or chromatography.

This method yields the 2H-1,4-benzoxazin-3(4H)-one core, which serves as the platform for further substitution.

Functionalization at Position 7 with 2-Methylene-1-oxobutyl Group

- The key functional group at position 7, the 2-methylene-1-oxobutyl substituent, is introduced through an acylation or condensation reaction involving an α,β-unsaturated ketone or aldehyde derivative.

- A typical method involves the reaction of the benzoxazinone intermediate with an α,β-unsaturated acyl chloride or an equivalent activated carboxylic acid derivative under controlled conditions to form the 7-substituted product.

Alternative Synthetic Routes

- Some literature suggests the use of Michael addition or aldol condensation strategies to install the 2-methylene-1-oxobutyl group onto the benzoxazinone ring system.

- These methods involve the nucleophilic addition of the benzoxazinone enolate to α,β-unsaturated carbonyl compounds, followed by cyclization and oxidation steps to yield the final product.

Detailed Reaction Conditions and Yields

Analytical Characterization Supporting Preparation

- Spectroscopic Methods: The structure and purity of intermediates and final product are confirmed by 1D and 2D NMR spectroscopy, including COSY, HSQC, and HMBC experiments, which verify the substitution pattern on the benzoxazinone ring.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 287.35 g/mol confirm the molecular formula.

- Melting Point: The compound exhibits a melting point range consistent with literature values, typically around 173–175 °C for related benzoxazinone derivatives.

- Chromatography: Purification is often achieved by column chromatography using silica gel and appropriate eluents such as ethyl acetate/hexane mixtures.

Summary of Key Research Findings

- The preparation of 4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one is well-established through classical organic synthesis involving cyclization, alkylation, and acylation steps.

- Reaction conditions are mild to moderate in temperature, with yields ranging from moderate to good depending on the step and reagents used.

- The compound’s synthesis is supported by comprehensive spectroscopic and analytical data, ensuring structural integrity and purity.

- Variations in the synthetic route allow for flexibility in substituent introduction, enabling tailored modifications for research purposes.

Chemical Reactions Analysis

Reaction Mechanisms

The compound, a benzoxazinone derivative, exhibits reactivity characteristic of its structural features, including an α,β-unsaturated ketone (enone) system and a heterocyclic oxazine ring. Key reaction pathways include:

1.1 Nucleophilic 1,4-Addition

The enone moiety facilitates 1,4-addition reactions, where nucleophiles attack the conjugated carbonyl group. For example, under acidic conditions, water or alcohols may add to the carbonyl, forming intermediate enolates that stabilize via resonance . This reactivity is critical for synthesizing derivatives with modified substituents.

1.2 Substitution and Condensation Reactions

The oxazine ring undergoes substitution reactions, particularly at the nitrogen atom, enabling the introduction of functional groups like benzyl or acyl moieties. Condensation reactions, such as hydrazinolysis, are also viable, leading to derivatives with enhanced biological activity .

1.3 Thermal Stability

Benzoxazinones generally exhibit moderate thermal stability, allowing synthesis and purification under reflux conditions without decomposition.

Biological Activity and Reaction Implications

Derivatives of benzoxazinones, including this compound, show promise in antifungal and anticonvulsant applications. Structural modifications via substitution or condensation enhance bioactivity:

3.1 Antifungal Activity

Substituents such as benzyl or acylhydrazone groups at the nitrogen atom significantly improve fungal inhibition. For example, compounds with 6-chloro substituents exhibit EC₅₀ values as low as 15.37 µg/mL against Phytophthora infestans .

3.2 Anticonvulsant Activity

Substituted benzoxazinones demonstrate neuroactivity, with ED₅₀ values ranging from 31.7 mg/kg in maximal electroshock tests. The mechanism likely involves modulation of neurotransmitter pathways .

Reaction Monitoring and Analysis

Key techniques for tracking reactions include:

| Method | Purpose |

|---|---|

| TLC | Monitoring reaction completion and purity |

| NMR spectroscopy | Confirming product formation and structural integrity |

| HRMS | Validating molecular weight and isotopic distribution |

Scientific Research Applications

Pharmaceutical Applications

The primary application of 4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one is in drug development. It has been studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in tumor proliferation.

Case Study: Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on receptor tyrosine kinases such as VEGFR and EGFR, which are critical in cancer progression .

Agrochemical Applications

This compound has potential uses in agrochemicals, particularly as a plant growth regulator or pesticide. The benzoxazine structure is known for its efficacy against various pests and diseases in crops.

Data Table: Agrochemical Efficacy

| Compound Name | Application Type | Target Organism | Efficacy (%) |

|---|---|---|---|

| This compound | Pesticide | Aphids | 85% |

| This compound | Growth Regulator | Tomato Plants | 75% |

Toxicological Studies

Toxicological assessments have shown that the compound exhibits acute toxicity at high doses (greater than 2 g/kg in rodent models) . Understanding the toxicological profile is crucial for evaluating its safety for human use and environmental impact.

Mechanism of Action

The mechanism by which 4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoxazinones exhibit diverse biological and chemical behaviors depending on their substituents. Below is a comparative analysis of the target compound and its structural analogs:

Structural and Functional Group Comparisons

*Inferred based on analogs.

Key Differences and Implications

Substituent Effects on Lipophilicity: The target compound’s propyl group at position 2 enhances lipophilicity compared to the methyl group in the hexyl-substituted analog (). This may improve membrane permeability but reduce aqueous solubility.

Acidity and Reactivity: The parent benzoxazinone is weakly acidic (pKa ~10) due to the lactam proton . Substituents like the oxobutyl group in the target compound may further modulate acidity, affecting its interaction with biological targets.

Synthetic Accessibility: Synthesis of benzoxazinones often involves nucleophilic substitution or cyclization reactions (e.g., sodium hydride/DMF-mediated steps as in ). The target compound’s synthesis likely requires tailored conditions to accommodate its bulky substituents .

Biological Activity

4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one, also known by its CAS number 135420-30-3, is a compound belonging to the benzoxazinone class. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, antitumor, and anti-inflammatory properties. The following sections detail the biological activity of this compound based on various research findings.

The molecular formula of this compound is with a molecular weight of 287.39 g/mol. The structure features a benzoxazinone core, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H21N O3 |

| Molecular Weight | 287.39 g/mol |

| CAS Number | 135420-30-3 |

| Solubility | Medium in DMF and DMSO; insoluble in water |

Antimicrobial Activity

Research has shown that derivatives of benzoxazinones exhibit significant antimicrobial properties. For instance, studies indicate that related compounds can inhibit several fungal pathogens such as Helminthosporium turcicum and Fusarium spp. . The mechanism often involves enzyme inhibition through acylation processes that target serine proteases .

Case Study: Antifungal Activity

A study evaluated the antifungal efficacy of benzoxazinone derivatives against Sclerotium rolfsii and Rhizoctonia solani. The results indicated varying degrees of inhibition:

| Concentration (ppm) | % Inhibition (S. rolfsii) | % Inhibition (R. solani) |

|---|---|---|

| 1000 | 52.3 | 0 |

| 500 | 60.3 | 0 |

| 250 | 79.6 | 0 |

| 125 | 90.0 | 0 |

This data suggests that while the compound shows promise against certain fungi, it may be less effective against others due to possible resistance mechanisms .

Antitumor Activity

Benzoxazinones have also been studied for their potential antitumor effects. Compounds in this class have demonstrated cytotoxicity against various cancer cell lines, possibly through the induction of apoptosis and cell cycle arrest . The structure-activity relationship highlights the importance of specific functional groups in enhancing these effects.

Anti-inflammatory Properties

The anti-inflammatory potential of benzoxazinones is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . Such properties make them candidates for therapeutic applications in conditions like arthritis and other inflammatory diseases.

Toxicological Profile

Despite their beneficial activities, the toxicological profile of this compound must be considered. Acute toxicity studies suggest that high doses can result in lethality in rodent models; however, detailed toxic effects remain underreported .

Table 2: Toxicity Data

| Test Type | Route of Exposure | Species Observed | Lethal Dose (LD50) |

|---|---|---|---|

| Acute Toxicity | Oral | Rat | >2 gm/kg |

Q & A

What are the key challenges in synthesizing 4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one, and how can reaction conditions be optimized?

Basic Synthesis Challenge : The compound’s structural complexity—including the 1,4-benzoxazinone core and substituents like the 2-methylene-1-oxobutyl group—requires precise control over regioselectivity and stereochemistry. Common methods involve cyclization of substituted anthranilic acid derivatives or modifications of preformed benzoxazinone scaffolds. For example, halogenation at the 7-position (as seen in related compounds) often necessitates anhydrous conditions and catalysts like PCl₃ or SOCl₂ .

Advanced Optimization : To improve yields, consider microwave-assisted synthesis for faster reaction kinetics or green solvents (e.g., ethanol/water mixtures) to reduce byproducts. Evidence from analogous compounds shows that substituent positioning (e.g., propyl groups at C-2) affects ring stability; thus, temperature gradients (e.g., 60–80°C) and inert atmospheres (N₂/Ar) are critical for minimizing decomposition .

How can researchers resolve contradictions in spectral data (e.g., NMR, LC-MS) for this compound?

Basic Analysis : Start with high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₆H₁₉NO₃). For NMR, compare δ values of key protons:

- The 2-propyl group typically shows signals at δ 0.96–1.01 ppm (CH₃), δ 1.49–1.78 ppm (CH₂), and δ 4.74–4.79 ppm (CH) .

- The 7-(2-methylene-1-oxobutyl) moiety may exhibit deshielded vinyl protons (δ 5.5–6.5 ppm) and a carbonyl peak at ~δ 170 ppm in ¹³C NMR .

Advanced Resolution : If discrepancies arise (e.g., unexpected splitting in ¹H NMR), use 2D techniques like COSY or HSQC to assign overlapping signals. For LC-MS inconsistencies, cross-reference with collision-induced dissociation (CID) patterns from analogous benzoxazinones, where fragment ions at m/z 217 and 188 are common .

What experimental designs are recommended for assessing the antifungal activity of this compound?

Basic Protocol : Use agar dilution or microbroth dilution assays against model fungi (Candida albicans, Aspergillus niger). Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and test concentrations from 1–100 µg/mL. Include positive controls (e.g., fluconazole) and measure minimum inhibitory concentrations (MICs) after 48–72 hours .

Advanced Mechanistic Study : To probe mode of action, combine fluorescence microscopy (SYTOX Green uptake for membrane integrity) with enzymatic assays (ergosterol biosynthesis inhibition via LC-MS quantification). Evidence from related 2H-1,4-benzoxazin-3(4H)-ones suggests disruption of fungal cell walls via chitin synthase inhibition .

How does the substitution pattern (e.g., methylene-oxobutyl, propyl) influence the compound’s stability under physiological conditions?

Basic Stability Assessment : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. The 2-propyl group enhances lipophilicity, potentially improving shelf-life, while the 7-(2-methylene-1-oxobutyl) substituent may introduce hydrolytic sensitivity at the ketone moiety .

Advanced Degradation Pathways : Use LC-QTOF-MS to identify degradation products. For example, hydrolysis of the oxobutyl group could yield a carboxylic acid derivative (m/z +16), while oxidation might produce epoxides or quinone intermediates .

What strategies are effective for isolating and purifying this compound from complex reaction mixtures?

Basic Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexane (20:80 to 50:50). The compound’s moderate polarity (logP ~2.5) allows separation from non-polar byproducts. Confirm purity via TLC (Rf ~0.4 in ethyl acetate/hexane 30:70) .

Advanced Techniques : For scale-up, use preparative HPLC with a C18 column (acetonitrile/water +0.1% formic acid). Recycling modes or simulated moving bed (SMB) chromatography can improve yield and solvent efficiency .

How can researchers validate the ecological role of this compound in plant defense mechanisms?

Basic Bioassay : Test allelopathic effects on seedling growth (e.g., Arabidopsis thaliana or Lactuca sativa) using root elongation assays. Prepare aqueous extracts (0.1–1 mM) and measure inhibition rates over 7 days .

Advanced Molecular Analysis : Use RT-qPCR to quantify defense gene upregulation (e.g., PR-1, LOX2) in treated plants. Metabolomic profiling (GC-MS/LC-MS) can track downstream phytoalexins, as seen in DIMBOA-related pathways .

What computational methods are suitable for predicting the compound’s reactivity and binding affinity?

Basic Modeling : Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and compute electrostatic potential maps. The oxobutyl group’s electron-deficient carbonyl may act as a hydrogen bond acceptor .

Advanced Docking : Use AutoDock Vina to simulate interactions with fungal cytochrome P450 targets. Align with crystal structures of CYP51 (PDB ID: 1EA1) to identify key residues (e.g., Leu376, Phe380) for binding .

How can contradictory bioactivity results (e.g., varying MICs across studies) be systematically addressed?

Basic Reproducibility Check : Standardize inoculum preparation (e.g., 0.5 McFarland standard) and culture media (RPMI-1640 vs. Sabouraud dextrose agar). Replicate assays in triplicate with blinded scoring .

Advanced Meta-Analysis : Apply multivariate statistics (ANOVA, PCA) to datasets from multiple labs, controlling for variables like pH, temperature, and solvent carrier effects. Cross-reference with structural analogs (e.g., DIBOA derivatives) to identify substituent-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.